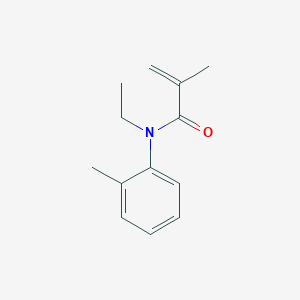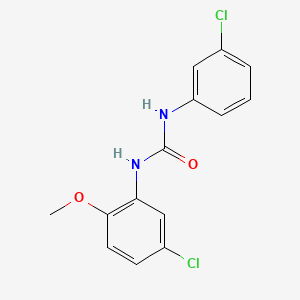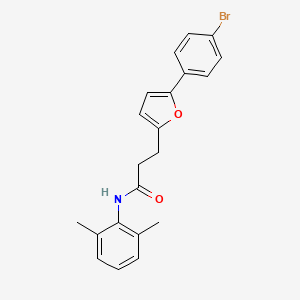
N'-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 3-chloro-4-methylphenyl group, a cyclohexyl group, and an ethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea typically involves the reaction of 3-chloro-4-methylaniline with cyclohexyl isocyanate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetonitrile or dichloromethane, and the reaction temperature is usually maintained between 25°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea can be scaled up using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- N-(3-Chloro-4-methylphenyl)-N’-cyclohexylurea
- N-(3-Chloro-4-methylphenyl)-N’-ethylurea
- N-(3-Chloro-4-methylphenyl)-N’-cyclohexyl-N-methylurea
Comparison: N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea is unique due to the presence of both cyclohexyl and ethyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s solubility, reactivity, and interaction with biological targets.
This article provides a comprehensive overview of N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
853319-13-8 |
|---|---|
Molekularformel |
C16H23ClN2O |
Molekulargewicht |
294.82 g/mol |
IUPAC-Name |
3-(3-chloro-4-methylphenyl)-1-cyclohexyl-1-ethylurea |
InChI |
InChI=1S/C16H23ClN2O/c1-3-19(14-7-5-4-6-8-14)16(20)18-13-10-9-12(2)15(17)11-13/h9-11,14H,3-8H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
OYROPLRBQAKLTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCCC1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



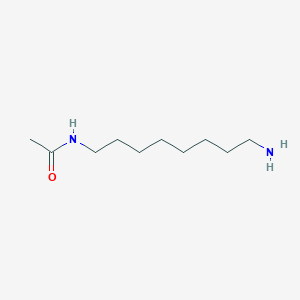


![(2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11963512.png)

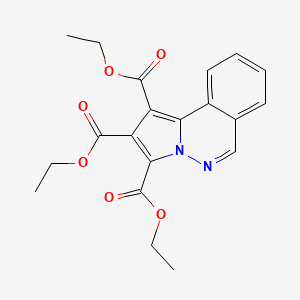
![3,3'-(Butane-1,4-diyl)bis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B11963528.png)

